molecular formula C15H18N2O2 B3185622 9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)- CAS No. 1182722-58-2

9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)-

Cat. No.: B3185622
CAS No.: 1182722-58-2
M. Wt: 258.32 g/mol
InChI Key: RRWZRHNYCZSEBR-SNVBAGLBSA-N
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Description

9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)-, is a complex organic compound belonging to the class of indole derivatives. This compound features a carbazole core, which is a tricyclic aromatic system, and a propanoic acid moiety, making it a valuable building block in organic synthesis. Its unique structure and properties make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)-, typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds to form imino derivatives, which are then further modified. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The carbazole core can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be performed to modify the nitrogen-containing ring, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions can introduce different functional groups onto the carbazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including its role in drug development.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The carbazole core can bind to various receptors and enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

This compound is compared with other similar indole derivatives, such as indole-3-acetic acid and tryptophan. While these compounds share structural similarities, 9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)-, is unique in its specific functional groups and potential applications. The presence of the amino group and the tetrahydro structure contribute to its distinct properties and reactivity.

List of Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan

  • 1H-Carbazole, 2,3,4,9-tetrahydro-

  • 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole

This detailed overview provides a comprehensive understanding of 9H-Carbazole-9-propanoic acid, 3-amino-1,2,3,4-tetrahydro-, (3R)-, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[(3R)-3-amino-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17(14)8-7-15(18)19/h1-4,10H,5-9,16H2,(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWZRHNYCZSEBR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677364
Record name 3-[(3R)-3-Amino-1,2,3,4-tetrahydro-9H-carbazol-9-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182722-58-2
Record name (3R)-3-Amino-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182722-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((R)-Amino-1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182722582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3R)-3-Amino-1,2,3,4-tetrahydro-9H-carbazol-9-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((R)-amino-1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.651
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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